(+-)-Dimethindene

Description

Propriétés

IUPAC Name |

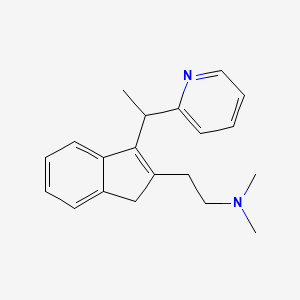

N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMQESMQSYOVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3614-69-5 (maleate) | |

| Record name | Dimetindene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9022942 | |

| Record name | Dimethindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dimethindene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5636-83-9 | |

| Record name | (±)-Dimethindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5636-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimetindene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimetindene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08801 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimetindene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661FH77Z3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethindene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Le dimétindène est synthétisé par un processus en plusieurs étapes impliquant la réaction de la N,N-diméthyl-2-(3-(1-pyridin-2-yléthyl)-1H-indén-2-yl)éthanamine avec l'acide maléique pour former le maléate de dimétindène . La production industrielle du dimétindène implique l'utilisation de solvants écologiques tels que le 2-méthyltétrahydrofurane et l'éther méthylique de cyclopentyle, qui améliorent le rendement global et réduisent l'impact environnemental de la synthèse .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le dimétindène a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l'étude des antihistaminiques et de leurs interactions avec les récepteurs de l'histamine.

Biologie : Le dimétindène est utilisé pour étudier les effets de l'histamine sur divers systèmes biologiques, y compris le système immunitaire.

Médecine : Il est utilisé dans le traitement des réactions allergiques, telles que l'urticaire, le rhume des foins et le prurit.

Mécanisme d'action

Le dimétindène exerce ses effets en se liant sélectivement aux récepteurs de l'histamine H1, bloquant l'action de l'histamine endogène. Cela conduit à un soulagement temporaire des symptômes associés aux réactions allergiques, tels que les démangeaisons, l'enflure et les rougeurs. Le dimétindène a également des propriétés anticholinergiques, qui contribuent à son efficacité dans le traitement des affections allergiques.

Applications De Recherche Scientifique

Pharmacological Profile

Dimethindene acts as a potent antagonist of the H1 receptor, effectively blocking the action of endogenous histamine. This mechanism leads to relief from symptoms associated with allergic reactions, such as urticaria and pruritus. The compound is available in both topical and oral formulations, allowing for versatile therapeutic use.

Indications

Dimethindene is indicated for:

- Symptomatic treatment of allergic reactions : Effective against conditions like hay fever, perennial rhinitis, food allergies, and drug allergies.

- Pruritus management : Used for pruritus of various origins, including insect bites and eruptive skin diseases like chickenpox.

- Adjunct therapy : Can be used as an adjuvant in eczema and other pruriginous dermatoses of allergic origin .

Comparative Efficacy Studies

Several studies have compared the efficacy of dimethindene with other antihistamines:

- Dimethindene vs. Chlorpheniramine : A study indicated that dimethindene exhibited superior antihistaminic activity compared to chlorpheniramine in managing histamine-induced wheal and flare responses .

- Dimethindene in Veterinary Medicine : Research involving dogs with atopic dermatitis demonstrated that dimethindene significantly improved pruritus compared to placebo, although its effect on overall skin condition (measured by the Canine Atopic Dermatitis Extent and Severity Index) was not statistically significant .

Case Studies

- Efficacy in Allergic Reactions : A double-blind crossover study evaluated the effectiveness of dimethindene maleate in human subjects exposed to histamine provocation. Results showed a significant reduction in flare areas compared to placebo, indicating its strong antihistaminic effect .

- Veterinary Application : In a controlled trial involving 19 dogs with atopic dermatitis, dimethindene was administered over a 14-day period. The study found that 66% of dogs treated with dimethindene showed improvement in pruritus, highlighting its potential application in veterinary dermatology .

Table 1: Indications and Dosage Forms of Dimethindene

| Indication | Dosage Form | Route |

|---|---|---|

| Allergic Rhinitis | Oral solution | Oral |

| Urticaria | Topical gel | Topical |

| Pruritus (various origins) | Oral tablet | Oral |

| Eczema (adjunct therapy) | Topical gel | Topical |

Table 2: Comparative Efficacy of Dimethindene

| Study Type | Treatment Comparison | Outcome Measure | Result |

|---|---|---|---|

| Human Study | Dimethindene vs. Placebo | Flare area reduction | Significant reduction (P=0.0028) |

| Veterinary Study | Dimethindene vs. Hydroxyzine/Chlorpheniramine | CADESI score improvement | Not significant (P=0.087) |

Mécanisme D'action

Dimetindene exerts its effects by selectively binding to histamine H1 receptors, blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as itching, swelling, and redness . Dimetindene also has anticholinergic properties, which contribute to its effectiveness in treating allergic conditions .

Comparaison Avec Des Composés Similaires

Activité Biologique

Dimethindene, a first-generation antihistamine, is primarily recognized for its selective antagonistic properties against the H1 histamine receptor. This compound, particularly in its maleate form, has been extensively studied for its pharmacological effects in various medical and veterinary applications. This article presents a comprehensive overview of the biological activity of dimethindene, supported by research findings, case studies, and data tables.

Dimethindene occurs as a racemic mixture, with the (S)-(+)-enantiomer demonstrating significant selectivity for muscarinic acetylcholine receptors (M2) and H1 histamine receptors. The pharmacodynamic profile includes:

- Muscarinic Receptor Antagonism :

- pKi values:

- M1: 7.08

- M2: 7.78

- M3: 6.70

- M4: 7.00

- pKi values:

- Histamine Receptor Antagonism :

- pKi value for H1: 7.48

These properties allow dimethindene to effectively inhibit the actions of endogenous histamine and modulate cholinergic signaling pathways, leading to its therapeutic effects in allergic conditions and other disorders .

Case Studies and Clinical Trials

-

Sustained Release Formulation Study :

A clinical trial evaluated the efficacy of a sustained-release formulation of dimethindene maleate (Fenistil) in managing allergic rhinitis among 12 volunteers exposed to grass pollen. Results indicated a statistically significant reduction in nasal symptoms for at least 16 hours post-treatment with 4 mg of dimethindene compared to placebo (p < 0.05) . -

Intranasal Application Study :

Another study focused on a 0.1% dimethindene nasal spray compared to placebo in patients with seasonal allergic rhinitis. The results showed significant improvement in Total Nasal Symptom Scores (p < 0.0001), indicating that dimethindene is an effective treatment option for alleviating nasal and ocular symptoms associated with allergies . -

Veterinary Applications :

In a study involving dogs with atopic dermatitis, dimethindene demonstrated a significant reduction in pruritus compared to placebo (P=0.014). This highlights its potential use in veterinary medicine for managing allergic conditions .

Biological Activity in Agriculture

Dimethindene maleate has also been investigated for its role in enhancing plant resistance against diseases such as rice blast. Research indicated that treatment with varying concentrations of dimethindene maleate significantly reduced disease severity and improved grain yield in rice plants by inducing systemic acquired resistance (SAR) mechanisms .

Summary of Research Findings

| Study Type | Subject | Dosage/Concentration | Key Findings |

|---|---|---|---|

| Clinical Trial | Allergic Rhinitis | 4 mg sustained release | Significant symptom reduction (p < 0.05) |

| Intranasal Application | Seasonal Allergies | 0.1% nasal spray | Superior efficacy over placebo (p < 0.0001) |

| Veterinary Study | Canine Atopy | Not specified | Significant reduction in pruritus (P=0.014) |

| Agricultural Research | Rice Plants | 125 mg L−1 | Reduced blast severity; increased yield |

Q & A

Q. What experimental methodologies are recommended for investigating Dimethindene’s mechanism of action as a histamine H1 receptor antagonist?

To assess Dimethindene’s H1 receptor antagonism, employ radioligand binding assays using transfected cell membranes (e.g., CHO cells) with ligands like [³H]N-methylscopolamine. Schild analysis can quantify antagonistic potency (pA2 values) and dose-response relationships . Stereoselectivity should be evaluated using enantiomerically pure forms, as (+)- and (-)-dimethindene exhibit divergent affinities for H1 and off-target receptors (e.g., muscarinic, 5-HT2) .

Q. What safety protocols are critical when handling Dimethindene in laboratory settings?

Follow EU GHS/CLP guidelines: use PPE (gloves, lab coats, eye protection), avoid inhalation/ingestion, and work in well-ventilated areas. Dimethindene is classified as acutely toxic (oral, dermal, inhalation), necessitating proper waste disposal and emergency contact protocols (e.g., Key Organics Limited’s safety data sheet) .

Q. Which analytical techniques are suitable for quantifying Dimethindene and its enantiomers in biological matrices?

Chiral capillary electrophoresis (CE) with UV detection is effective for enantiomer separation. Optimize parameters like detection wavelength, data acquisition rate, and signal filtering to enhance resolution and signal-to-noise ratios, particularly at low concentrations . For pharmacokinetic studies, validate HPLC or LC-MS methods with enantioselective columns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve Dimethindene’s selectivity for muscarinic M2 receptors over off-target H1 receptors?

Synthesize Dimethindene derivatives (e.g., diisopropyl or fluoroethyl analogues) and screen their affinities across muscarinic subtypes (M1–M5) using radioligand competition assays. For example, diisopropyl analogue (-)-19 shows 35-fold lower H1 affinity while retaining M2 selectivity (M2/M5 = 275-fold), making it a candidate for cognitive studies .

Q. What strategies address discrepancies between in vitro receptor binding data and in vivo pharmacological effects of Dimethindene enantiomers?

Conduct functional assays (e.g., histamine-induced bronchoconstriction models) to correlate receptor occupancy with physiological responses. For instance, (-)-dimethindene’s in vivo potency (ED₅₀ = 0.003 pmol/kg) may exceed in vitro binding data due to pharmacokinetic factors like blood-brain barrier penetration .

Q. How can researchers reconcile contradictory data on Dimethindene’s off-target effects (e.g., muscarinic vs. 5-HT2A receptor interactions)?

Perform meta-analyses of existing datasets and use in silico docking simulations to predict binding modes. For example, (-)-dimethindene’s higher 5-HT2A affinity vs. (+)-enantiomer suggests stereospecific off-target interactions, necessitating subtype-specific functional assays .

Q. What experimental designs optimize chiral separation of Dimethindene enantiomers for pharmacokinetic studies?

Apply D-optimal or face-centered central composite designs to screen CE parameters (e.g., detection wavelength, filtering). Prioritize signal-to-noise ratios at low analyte concentrations and validate transferability across instruments .

Q. How do Dimethindene’s enantiomers differentially modulate histaminergic and non-histaminergic pathways in sedation studies?

Use EEG synchronization assays in animal models to compare (+)- and (-)-enantiomers. Pair these with microdialysis to measure neurotransmitter levels (e.g., histamine, serotonin) in the reticular formation, linking receptor occupancy to arousal modulation .

Methodological Guidance

- Data Contradictions : Apply receptor subtype profiling and pathway enrichment analysis to distinguish primary vs. secondary pharmacological effects .

- Reproducibility : Document CE parameters (e.g., detection threshold, peak width) in supplementary materials per BJOC guidelines .

- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and declare conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.